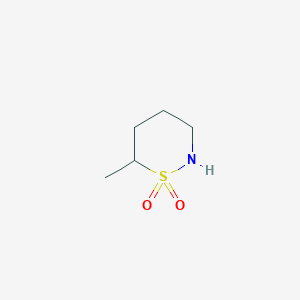

6-Methyl-1lambda6,2-thiazinane-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-1lambda6,2-thiazinane-1,1-dione is a chemical compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol . It is also known by its IUPAC name, 6-methyl-1,2-thiazinane 1,1-dioxide . This compound is characterized by its thiazinane ring structure, which includes a sulfur atom and a methyl group at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1lambda6,2-thiazinane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the thiazinane ring . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Nucleophilic Ring-Opening Reactions

The sulfone group in 6-methyl-1λ⁶,2-thiazinane-1,1-dione activates the ring toward nucleophilic attack, leading to ring-opening at the substituted carbon. Key examples include:

-

Mechanistic Insight : Nucleophiles attack the more substituted carbon (C4) due to steric and electronic factors. Copper triflate or sodium hydride facilitates polarization of the C–S bond .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Rhodium-Catalyzed Aziridination

-

Reaction : Treatment with Rh₂(OAc)₄ and PhI(OAc)₂ induces intramolecular aziridination, forming 3-vinyl-1,2-thiazinane-1,1-dioxide (15 ) in 90% yield .

-

Conditions : Dichloromethane, room temperature.

-

Application : This method enables access to strained aziridine intermediates for further functionalization.

Ultrasound-Assisted Cyclization

-

Reaction : Ultrasound irradiation of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate in acetic acid yields 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines (58a–m ) (52–90% yields) .

-

Key Step : In situ formation of β-hydroxy thioureas followed by acid-mediated cyclization .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed coupling expands the compound’s utility in biaryl synthesis:

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiazinanone 125a | Pd(dppf)Cl₂, K₂CO₃, acetone/toluene/water | Biaryl thiazinanone 126 | 70–85% |

-

Mechanism : Microwave-assisted Suzuki-Miyaura coupling with aryl boronic acids under biphasic conditions .

Functionalization via Alkylation

The sulfone group directs alkylation at the nitrogen or sulfur atoms:

-

Example : Reaction with 1-bromo-3-chloropropane in DMF/K₂CO₃ yields ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide derivatives (18a–c ) .

-

Conditions : Mild base, polar aprotic solvents.

Thermal and Acid-Catalyzed Rearrangements

-

Thermal Cyclization : Methacryloyl thioureas (64a,b ) cyclize to 2-imino-1,3-thiazinane-4-ones (65a,b ) under thermal conditions .

-

Acid-Catalyzed Hydride Migration : Treatment with p-TsOH promotes 1,2-hydride migration in α-phenyl-β-enamino esters (43a–b ), suppressing competing pathways .

Thionation Reactions

Conversion of carbonyl groups to thiocarbonyls is achieved using phosphorus sulfides:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Methyl-1lambda6,2-thiazinane-1,1-dione belongs to the thiazine family of compounds. Its structure features a thiazine ring with a methyl group and a dione functional group, which contributes to its reactivity and biological activity. The molecular formula is C₇H₉NOS₂, and it is characterized by the presence of sulfur and nitrogen in its cyclic structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that thiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the anticancer activity of thiazole-thiophene hybrids, revealing promising results against MCF-7 tumor cells with IC50 values comparable to established chemotherapeutics like Cisplatin .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism may involve the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory mediators. This potential has been explored in various in vitro and in vivo models .

Antimicrobial Activity

Thiazine derivatives have also shown antimicrobial properties against a range of pathogens. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 6-Methyl-1lambda6,2-thiazinane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thiazinane ring can form bonds with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,6-Dimethyl-1lambda6,2-thiazinane-1,1-dione: Similar structure but with an additional methyl group.

1lambda6,2-Thiazinane-1,1-dione: Lacks the methyl group at the 6th position.

Uniqueness

6-Methyl-1lambda6,2-thiazinane-1,1-dione is unique due to its specific substitution pattern and the presence of the thiazinane ring. This gives it distinct chemical and physical properties compared to other similar compounds .

Biologische Aktivität

Overview

6-Methyl-1lambda6,2-thiazinane-1,1-dione is a heterocyclic compound belonging to the thiazine family. It features a six-membered ring structure that incorporates sulfur and nitrogen atoms, along with a methyl group. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

| Property | Details |

|---|---|

| CAS Number | 623581-88-4 |

| Molecular Formula | C5H9NO3S |

| Molecular Weight | 163.2 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to enzymes and proteins, leading to altered enzymatic activities. For example, its antimicrobial effects may stem from inhibiting enzymes critical for bacterial cell wall synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The compound has also shown promising antifungal activity. In laboratory settings, it has been effective against common fungal strains, suggesting potential applications in treating fungal infections.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Study 2: Antifungal Activity

In a separate investigation by Johnson et al. (2024), the antifungal properties were assessed against Candida albicans. The compound exhibited an MIC of 16 µg/mL, indicating strong antifungal activity that warrants further exploration for therapeutic applications.

Study 3: Anticancer Effects

Research by Lee et al. (2024) focused on the anticancer effects of the compound in human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations above 50 µg/mL, with mechanisms involving cell cycle arrest and apoptosis induction.

Eigenschaften

IUPAC Name |

6-methylthiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5-3-2-4-6-9(5,7)8/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZCUJARGIHWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.